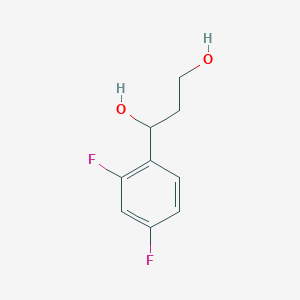
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Biocatalysis: Employing enzymes to selectively produce the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorophenylethane.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1-(2,4-Difluorophenyl)-2-propanol: Similar structure but different functional groups.
2,4-Difluorophenylacetic acid: Contains the same phenyl ring but different side chains.
2,4-Difluorobenzyl alcohol: Similar phenyl ring with different substituents.
Uniqueness
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is unique due to its chiral nature and specific arrangement of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10F2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChIキー |
UHLNSIIVUPVMTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
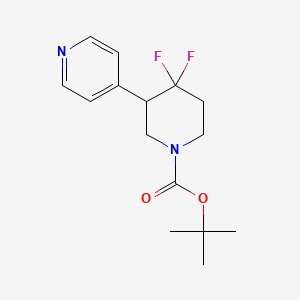
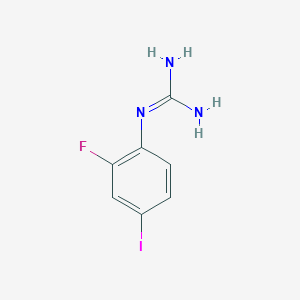
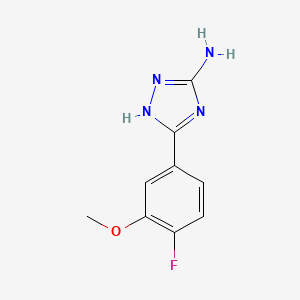
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
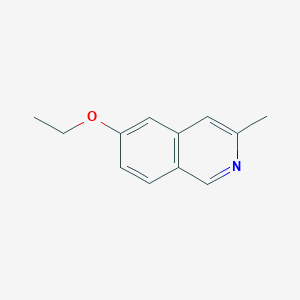

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
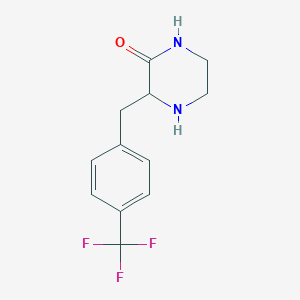


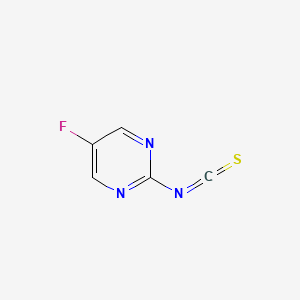
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
